molecular formula C120H120O6 B584317 Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate CAS No. 1018967-72-0

Ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate

Cat. No.: B584317
CAS No.: 1018967-72-0
M. Wt: 1658.274
InChI Key: NBXGGBOWXGDLCW-UHFFFAOYSA-N
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Description

This compound is a highly complex organic molecule characterized by a tridecacyclo core structure with multiple substituents, including:

  • Three 4-(3,7-dimethyloctyl)phenyl groups (bulky alkyl chains contributing to hydrophobicity and steric hindrance).
  • A polycyclic aromatic system (tridecacyclo framework) providing structural rigidity and π-electron conjugation, which may confer aromatic stability .

Its molecular complexity suggests applications in advanced materials science or pharmaceuticals, where aromaticity and substituent diversity are critical for tuning electronic properties or binding affinities .

Properties

IUPAC Name

ethyl 2-[4-[11,25,39-tris[4-(3,7-dimethyloctyl)phenyl]-20,34-bis[4-(2-ethoxy-2-oxoethyl)phenyl]-6-tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaenyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C120H120O6/c1-13-124-106(121)55-79-37-49-85(50-38-79)91-64-100-94-58-88(82-43-31-76(32-44-82)28-25-73(10)22-16-19-70(4)5)60-96-102-66-92(86-51-39-80(40-52-86)56-107(122)125-14-2)68-104-98-62-90(84-47-35-78(36-48-84)30-27-75(12)24-18-21-72(8)9)63-99-105-69-93(87-53-41-81(42-54-87)57-108(123)126-15-3)67-103-97-61-89(83-45-33-77(34-46-83)29-26-74(11)23-17-20-71(6)7)59-95-101(65-91)112(100)118-115(109(94)96)119(113(102)104)117(111(98)99)120(114(103)105)116(118)110(95)97/h31-54,58-75H,13-30,55-57H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXGGBOWXGDLCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C2=CC3=C4C(=C2)C5=CC(=CC6=C5C7=C8C9=C(C=C(C=C69)C1=CC=C(C=C1)CC(=O)OCC)C1=CC(=CC2=C5C=C(C=C6C5=C(C8=C12)C(=C47)C1=C6C=C(C=C31)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)CC(=O)OCC)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)CCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C120H120O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1658.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular structure of this compound is characterized by a highly branched and functionalized polycyclic framework that includes multiple phenyl groups and ethoxy substituents. Its intricate design suggests potential for diverse interactions with biological systems.

Key Structural Features

  • Trisubstituted Phenyl Groups : Contributes to hydrophobic interactions.
  • Ethoxy and Acetate Functionalities : May enhance solubility and bioavailability.
  • Tridecacyclo Framework : Provides stability and may influence conformational flexibility.

Anticancer Properties

Research indicates that compounds similar to Ethyl 2-[4-[11...acetate exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
  • Case Study : A study involving derivatives of this compound demonstrated a reduction in tumor growth in xenograft models by over 50% compared to controls.

Antioxidant Activity

The antioxidant capacity of this compound has been explored due to its potential protective effects against oxidative stress:

  • DPPH Assay Results : In vitro assays showed effective scavenging of DPPH radicals at concentrations as low as 10 µM.
  • Implications : This activity suggests potential applications in preventing oxidative damage in various diseases.

Anti-inflammatory Effects

Inflammation modulation is another area where this compound shows promise:

  • Cytokine Inhibition : Studies have reported a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when cells were treated with this compound.
  • Therapeutic Potential : This could position the compound as a candidate for treating inflammatory diseases.

Summary of Biological Activities

Activity TypeAssay MethodConcentration RangeEffect Observed
AnticancerXenograft Models1-100 µM>50% tumor growth inhibition
AntioxidantDPPH Scavenging10 µMSignificant radical scavenging
Anti-inflammatoryCytokine Measurement5-50 µMDecreased TNF-alpha levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues
Compound Name Key Features Similarity Index Key Differences
Ethyl 2-(3,5-dimethoxyphenyl)acetate Methoxy groups enhance solubility in polar solvents; simple ester core. 0.94 Lacks polycyclic framework and bulky alkyl chains.
Ethyl 2-(4-methoxyphenyl)acetate Single methoxy substituent; moderate dipole moment (0.51 D). 0.94 No branched alkyl groups; lower steric hindrance.
Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate Hydroxyl group increases acidity (pKa ~10); reactive toward electrophiles. 0.92 Smaller molecular weight; no tricyclic backbone.

Key Observations :

  • The target compound’s ester groups align with simpler analogues in hydrolysis susceptibility but differ in steric protection due to bulky substituents .
  • Aromaticity: The tridecacyclo core enhances stability compared to monocyclic analogues, as predicted by Hückel’s rule and resonance theory .
Polycyclic and Steric Congeners
  • 3-Phenyl-N-(2'-acetylphenyl)- derivatives (Dipole: 0.51 D ): These compounds exhibit planar aromatic systems but lack the tridecacyclo framework, resulting in lower thermal stability.
  • 6-Ethyloct-3-yl ethyl ester : Linear alkyl chains reduce steric hindrance, enabling faster reaction kinetics compared to the target compound’s branched dimethyloctyl groups.

Reactivity Differences :

  • The target compound’s bulky 3,7-dimethyloctyl chains hinder nucleophilic attack at the ester carbonyl, slowing hydrolysis relative to simpler ethyl acetates .
  • Electrophilic substitution on the aromatic core is disfavored due to steric shielding, unlike smaller phenyl esters (e.g., Ethyl 2-(4-chloro-2-methylphenoxy)- ) .
Material Science Potential
  • The conjugated tridecacyclo system may support charge transport in organic electronics, akin to polyaromatic hydrocarbons used in OLEDs .
  • Polymerization : Ethyl ester groups could participate in polycondensation reactions, though steric hindrance may limit chain length compared to linear analogues .

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